1-Bromo-4-iodobenzene

描述

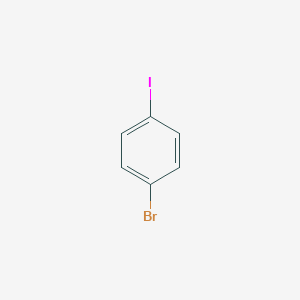

1-Bromo-4-iodobenzene (C$6$H$4$BrI) is a para-dihalogenated aromatic compound featuring bromine and iodine substituents on opposite positions of a benzene ring. Its molecular weight is 282.90 g/mol, and it is characterized by high purity (≥98%), making it a critical reagent in organic synthesis and materials science .

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodobenzene can be synthesized through a diazotization reaction. The process begins with 4-bromoaniline, which is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt. This intermediate is then treated with potassium iodide to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis involves dissolving 4-bromoaniline in a sulfuric acid medium, followed by reaction with sodium nitrite at low temperatures to form the diazonium salt. The subsequent iodination reaction with potassium iodide in the presence of chloroform results in the formation of this compound. This method is efficient and yields a high-purity product .

化学反应分析

Types of Reactions: 1-Bromo-4-iodobenzene undergoes various types of reactions, including:

Substitution Reactions: The iodine atom can be selectively substituted in reactions such as the Sonogashira coupling, where it reacts with terminal alkynes to form bis(4-bromophenyl)acetylene.

Coupling Reactions: It participates in copper-free Sonogashira coupling in aqueous acetone, forming products like β,β-dibromostyrenes.

Common Reagents and Conditions:

Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts in the presence of a base.

Iodination: Potassium iodide is used in the presence of sulfuric acid and sodium nitrite.

Major Products:

Bis(4-bromophenyl)acetylene: Formed through symmetrical Sonogashira coupling.

β,β-Dibromostyrenes: Resulting from copper-free Sonogashira coupling.

科学研究应用

Organic Synthesis

Key Reactions:

1-Bromo-4-iodobenzene is frequently employed in several key organic reactions, including:

- Suzuki-Miyaura Coupling: This reaction allows the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

- Stille Coupling: Utilized for synthesizing complex organic molecules.

- Sonogashira Coupling: Acts as a substrate in copper-free Sonogashira reactions, facilitating the formation of carbon-carbon bonds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds |

| Stille Coupling | Synthesis of organometallic compounds |

| Sonogashira Coupling | Carbon-carbon bond formation in alkynes |

Pharmaceutical Applications

In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive compounds. Its halogen atoms enhance the pharmacological properties of drug candidates by influencing their electronic properties.

Case Study: Antidiabetic Agents

Research indicates that derivatives of this compound are being investigated for their potential as DPP-IV inhibitors, which are crucial in the development of antidiabetic medications . The dual halogenation improves binding affinity and metabolic stability.

Material Science

This compound plays a significant role in developing advanced functional materials, including:

- Conducting Polymers: The presence of bromine and iodine enhances the electrical properties of polymers.

- Liquid Crystals: Used in display technologies due to its thermal stability and optical characteristics.

- Organic Light Emitting Diodes (OLEDs): Contributes to the design of materials with improved efficiency.

Table 2: Functional Materials Derived from this compound

| Material Type | Application |

|---|---|

| Conducting Polymers | Electronics and sensors |

| Liquid Crystals | Displays and optical devices |

| OLEDs | Energy-efficient lighting |

Halogen Chemistry Studies

As a model compound, this compound is extensively used to study halogenation reactions and regioselectivity. Its reactivity allows researchers to explore new catalytic systems and optimize reaction conditions for complex organic transformations.

Research Insights:

Studies have demonstrated that the distinct reactivity of bromine and iodine enables selective halogenation processes, which are vital for synthesizing novel compounds with desired properties .

作用机制

The mechanism of action of 1-bromo-4-iodobenzene involves its reactivity as an aryl halide. The presence of both bromine and iodine atoms allows for selective reactions, where the iodine atom is more reactive and can be substituted first. This selective reactivity is exploited in various coupling reactions, enabling the formation of complex organic molecules .

相似化合物的比较

Key Properties:

- Physical State : White to pale yellow crystalline solid.

- Melting Point : 62–64°C.

- Boiling Point : ~250°C.

- Solubility : Insoluble in water; soluble in organic solvents (e.g., acetone, chloroform, THF) .

- Reactivity : The iodine atom is more reactive than bromine in cross-coupling reactions due to its lower electronegativity and larger atomic radius, enabling selective functionalization .

Structural and Physical Properties

Table 1 compares 1-bromo-4-iodobenzene with other para-dihalogenated benzenes:

Key Observations :

- Halogen Size Impact : Larger halogens (e.g., iodine) increase molecular weight and boiling points due to stronger London dispersion forces.

- Melting Points : Iodine-containing compounds exhibit higher melting points than fluorine analogs due to increased polarizability.

Reactivity in Cross-Coupling Reactions

Table 2 highlights reactivity differences in common reactions:

Key Observations :

- Halogen Reactivity Order : I > Br > Cl in oxidative addition due to bond strength (C–I < C–Br < C–Cl) .

- Chemoselectivity : In cyanation, iodine acts as the primary leaving group, retaining bromine for further functionalization .

- Steric Effects : Bulkier halogens (e.g., iodine) may slow reactions in sterically hindered environments .

Thermodynamic Stability

Vapor pressure studies (Journal of Chemical Thermodynamics, 1998) reveal:

- This compound : Lower vapor pressure than 1-bromo-4-chlorobenzene due to higher molecular weight and stronger intermolecular forces .

- Thermal Decomposition : Iodine’s lower bond dissociation energy makes this compound more prone to decomposition at high temperatures compared to chloro analogs .

Unique Advantages and Limitations

Advantages of this compound

- Dual Functionalization : Enables sequential reactions (e.g., iodination followed by bromination) in multi-step syntheses .

- Material Compatibility: Ideal for halogen-rich nanomaterials (e.g., edge-halogenated nanographenes) due to iodine’s electronic effects .

- High Chemoselectivity : Preferred in tandem reactions where selective activation is critical .

Limitations

- Cost : Iodine’s scarcity increases cost compared to chloro/bromo analogs .

生物活性

1-Bromo-4-iodobenzene, a mixed aryl halide with the molecular formula CHBrI, has garnered attention in both organic chemistry and pharmaceutical research due to its unique structural properties and biological activity. This compound features a bromine and an iodine atom attached to a benzene ring at the para positions, which significantly influences its reactivity and potential applications in drug development.

- Molecular Formula : CHBrI

- Molecular Weight : 282.9 g/mol

- CAS Number : 589-87-7

- EINECS Number : 209-662-7

This compound is primarily utilized as a versatile building block in organic synthesis, particularly in the preparation of biologically active compounds. Its halogen substituents allow for selective reactivity, making it an essential intermediate in various synthetic pathways.

Pharmaceutical Development

This compound has been employed as an intermediate in the synthesis of several bioactive compounds. The presence of halogens enhances the lipophilicity of drug candidates, improving their ability to penetrate cell membranes and interact with biological targets. This property is particularly valuable in the development of:

- Antidiabetic Agents : It is used to synthesize aminomethyl-piperidones, which have shown potential as DPP-IV inhibitors, contributing to antidiabetic activities .

- Anticancer Compounds : The compound's halogenation can enhance pharmacological properties, making it suitable for developing anti-cancer agents .

- Antimicrobial Agents : Its structural characteristics allow for modifications that improve antimicrobial efficacy .

Toxicological Studies

Toxicity assessments have indicated that this compound exhibits significant biological effects at varying concentrations:

| Study Type | Observation | LD50 (mg/kg) |

|---|---|---|

| Acute Oral Toxicity | Tremors, weight loss, lethargy | 2,700 (95% CI: 2,200−3,200) |

| Inhalation Toxicity | Respiratory distress, body weight loss | 18,000 (95% CI: 15,000−21,000) |

In studies involving rats, exposure to high doses resulted in severe physiological responses including tremors and respiratory issues. These findings highlight the importance of handling this compound with caution in laboratory settings.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:

- Palladium-Catalyzed Cross-Coupling Reactions : It serves as a key reagent in Suzuki-Miyaura and Stille coupling processes, facilitating the formation of complex biaryl compounds essential for drug development .

- Selective Halogen Reactivity : The iodine atom is generally more reactive than the bromine atom, allowing for selective substitution reactions that are crucial for synthesizing targeted bioactive molecules .

Case Studies

Several studies have demonstrated the utility of this compound in synthesizing novel compounds with enhanced biological activities:

- Synthesis of DPP-IV Inhibitors :

- Researchers have successfully synthesized aminomethyl-piperidones using this compound as an intermediate. These compounds showed promising results in lowering blood glucose levels in diabetic models.

- Development of Anticancer Agents :

- In a study aimed at creating new anticancer drugs, derivatives of this compound were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The halogenated compounds exhibited increased potency compared to their non-halogenated counterparts.

常见问题

Basic Research Questions

Q. What are the primary safety considerations when handling 1-bromo-4-iodobenzene in laboratory settings?

While the compound is not classified as a carcinogen (IARC), inhalation may cause respiratory irritation . Key precautions include using fume hoods, wearing PPE (gloves, goggles), and avoiding direct skin contact. Limited data on chronic toxicity or bioaccumulation necessitate conservative risk management, such as rigorous waste disposal protocols .

Q. How can researchers confirm the purity of this compound after synthesis or procurement?

Gas chromatography-mass spectrometry (GC/MS) is effective for purity analysis, with this compound showing a characteristic retention time of 10.7 minutes. Contaminants like biphenyl derivatives can be identified at higher retention times . Sublimation studies under controlled pressure (e.g., using diaphragm manometry) also aid in purification, as vapor pressure data for crystalline forms are well-documented .

Q. What synthetic routes are commonly used to prepare this compound?

A diazo coupling reaction starting from 4-bromoaniline yields the compound in high purity . Alternative methods include halogen-exchange reactions or sequential functionalization of benzene derivatives. Researchers should monitor reaction conditions (e.g., temperature, catalyst loading) to avoid side products like dihalogenated biphenyls .

Advanced Research Questions

Q. How does the reactivity of this compound differ in cross-coupling reactions compared to monohalogenated analogs?

The bromine and iodine substituents enable sequential functionalization via selective coupling. For example, Suzuki-Miyaura reactions preferentially target the iodine site under mild conditions, while Ullmann couplings favor bromine at higher temperatures. This dual reactivity is exploited in modular synthesis, such as constructing phosphonate derivatives via Pd-catalyzed coupling with Cs₂CO₃ in THF . Kinetic studies suggest iodine’s lower bond dissociation energy accelerates oxidative addition in catalytic cycles .

Q. What experimental strategies resolve contradictions in catalytic efficiency during carbonylative Suzuki coupling of this compound?

CO pressure significantly impacts yield: optimal results (≥80%) are achieved at 10–15 bar, whereas lower pressures (<5 bar) favor non-carbonylated biphenyl byproducts. Catalyst choice (e.g., Pd nanoparticles vs. homogeneous Pd complexes) and ligand design (e.g., 1,10-phenanthroline) further modulate selectivity . Researchers should use in situ monitoring (e.g., FTIR for CO uptake) to refine reaction parameters .

Q. How can thermodynamic data inform the purification and storage of this compound?

Sublimation enthalpy (ΔcrgHm° = 78.53 kJ·mol⁻¹) and heat capacity (Cp = 25.51 J·K⁻¹·mol⁻¹) indicate stability under inert atmospheres at ≤25°C . However, vapor pressure curves (log P vs. 1/T) reveal sensitivity to temperature fluctuations, necessitating cold storage (<4°C) for long-term preservation. Differential scanning calorimetry (DSC) is recommended to detect polymorphic transitions .

Q. What methodologies quantify the degree of functionalization in this compound-modified carbon allotropes?

GC/MS analysis of organic extraction phases identifies unreacted starting material and functionalized products. Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) or X-ray photoelectron spectroscopy (XPS) can validate surface attachment efficiency. Contradictions in functionalization density often arise from solvent polarity effects or incomplete sonication during dispersion .

Q. Methodological Guidance

Q. How should researchers design experiments to mitigate incomplete coupling in Sonogashira reactions with this compound?

Use excess terminal alkynes (1.5–2 eq) and CuI co-catalysts to suppress homo-coupling. Degassing solvents (e.g., THF, DMA) and maintaining anhydrous conditions are critical. Post-reaction purification via column chromatography (SiO₂, CH₂Cl₂/EtOH) isolates desired alkynylated products, as demonstrated in synthesizing diphenylacetylene derivatives .

Q. What analytical techniques are most effective for characterizing reaction intermediates in multi-step syntheses involving this compound?

High-resolution mass spectrometry (HRMS) and heteronuclear NMR (¹H, ¹³C, ¹¹B) provide structural confirmation. For example, ³¹P NMR tracks phosphonate intermediates in Pd-catalyzed reactions . Single-crystal X-ray diffraction resolves stereochemical ambiguities in biphenyl or macrocyclic products .

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

Density functional theory (DFT) calculations predict activation barriers for oxidative addition steps, guiding catalyst selection (e.g., Pd vs. Cu). Machine learning tools (e.g., PubChem’s AI-powered synthesis planner) propose feasible routes for complex targets like enzyme inhibitors or DSSC sensitizers .

属性

IUPAC Name |

1-bromo-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCUXODGPMAHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060433 | |

| Record name | Benzene, 1-bromo-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-4-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 1-Bromo-4-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-87-7 | |

| Record name | 1-Bromo-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9LDG2XS7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。